![molecular formula C20H27FN2O2 B2546746 Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705236-53-8](/img/structure/B2546746.png)
Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl methanone derivatives has been explored in various studies. One approach involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives, as demonstrated in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another efficient, high-yield, one-pot synthesis method reported the creation of phenyl cyclopropyl methanones by reacting aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB . Additionally, 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized from 4-fluorochalcones by cyclopropanation of the double bond followed by nucleophilic substitution of the fluorine atom with different amines .
Molecular Structure Analysis
The molecular structure of cyclopropyl methanone derivatives has been characterized using various techniques. For instance, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed dihedral angles between the benzene ring and the two piperidine rings of 51.6 and 89.5 degrees, respectively . This indicates a significant degree of torsion and suggests potential steric interactions within the molecule.
Chemical Reactions Analysis
The cyclopropyl methanone derivatives have been evaluated for their reactivity in biological assays. Some of the synthesized compounds exhibited significant antituberculosis and anticancer activities . The most active compounds in another study showed activity against multidrug-resistant strains of M. tuberculosis and even demonstrated a marginal enhancement of mean survival time in mice . Furthermore, a series of alkylaminoaryl phenyl cyclopropyl methanones displayed good in vitro antitubercular activities and preferentially inhibited the growth of P. falciparum, with some compounds showing significant inhibition of FAS-II enzymes, which are crucial for fatty acid synthesis in bacteria .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl methanone derivatives are closely related to their molecular structure and synthesis pathways. The intermolecular hydrogen bonds observed in the crystal structure of the adducts contribute to the stability and solubility of the compounds . The presence of different substituents, such as alkylamino groups, can significantly alter the lipophilicity and, consequently, the biological activity of these molecules . The variation in dihedral angles and the presence of cyclopropyl groups are likely to influence the overall molecular conformation and reactivity of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology
- Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry. For instance, a novel synthesis route involving SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure has been developed, eliminating the need for chromatographic purification steps and resulting in good yields (Stark, 2000).
Biological Activities
- These compounds have shown promising anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro, with some derivatives displaying minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds demonstrated activity against multidrug-resistant (MDR) strains, indicating their potential as new class of anti-mycobacterial agents (Dwivedi et al., 2005).
Antitubercular and Antimalarial Properties
- A series of alkylaminoaryl phenyl cyclopropyl methanones synthesized from 4-fluorochalcones were evaluated for their antitubercular and antimalarial activities, showing significant in vitro activity against both M. tuberculosis and Plasmodium falciparum strains. These findings suggest the potential of cyclopropyl methanone derivatives in the treatment of tuberculosis and malaria (Ajay et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFHEUBDCYFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

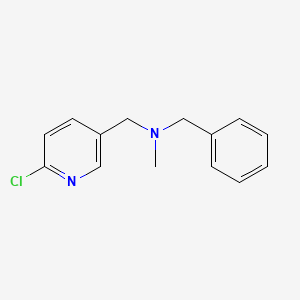

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
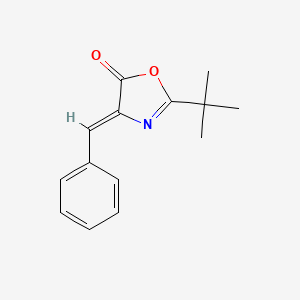
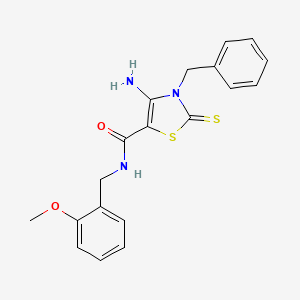
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
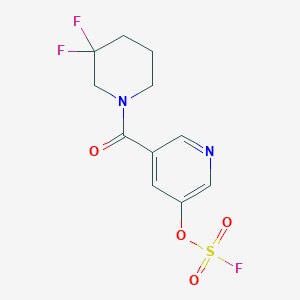
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)
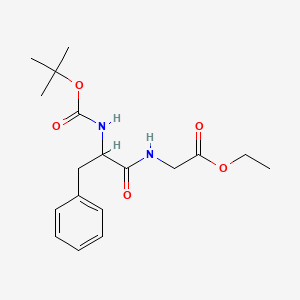
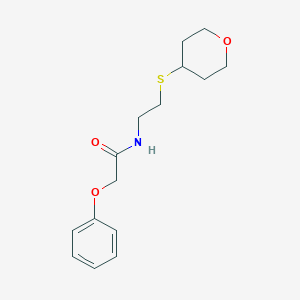
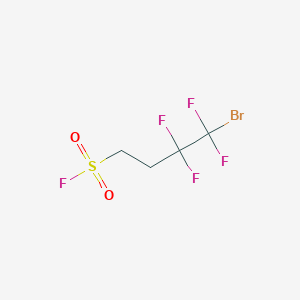
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)